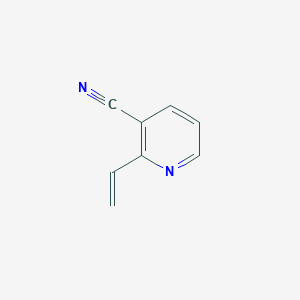

2-Ethenylpyridine-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-8-7(6-9)4-3-5-10-8/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWOZPTLQJAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethenylpyridine 3 Carbonitrile

Strategies for Ethenyl Group Installation on Pyridine (B92270) Scaffolds

The introduction of a vinyl group at the C2-position of a pyridine-3-carbonitrile (B1148548) is a key transformation. This is often achieved through modern cross-coupling chemistry or more traditional olefination and dehydration reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for introducing an ethenyl group onto a pyridine ring. These reactions typically involve the coupling of a halopyridine with a vinyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is a versatile method that pairs a vinylboronic acid or ester with a halopyridine. For the synthesis of 2-ethenylpyridine-3-carbonitrile, this would involve the reaction of a 2-halopyridine-3-carbonitrile with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.

The Heck reaction provides an alternative route by coupling a halopyridine with an alkene, such as ethylene (B1197577), under palladium catalysis. This method avoids the need for pre-formed organometallic reagents.

The Stille coupling utilizes a vinylorganostannane reagent, such as vinyltributyltin, to couple with a halopyridine. While effective, the toxicity of organotin compounds is a significant drawback.

A comparative overview of these palladium-catalyzed reactions for the synthesis of vinylpyridines is presented below:

| Reaction | Typical Reactants | Catalyst System | Advantages | Disadvantages |

| Suzuki-Miyaura | 2-Halopyridine, Vinylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Mild reaction conditions, commercially available reagents, boronic acids are generally stable and low in toxicity. | Boronic acids can undergo side reactions. |

| Heck | 2-Halopyridine, Ethylene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Atom economical, avoids pre-functionalized vinyl reagents. | Can require high pressures of ethylene gas, regioselectivity can be an issue. |

| Stille | 2-Halopyridine, Vinylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups, generally high yielding. | Toxicity and stoichiometric tin byproducts are major concerns. |

Olefination reactions, most notably the Wittig reaction, can be employed to convert a carbonyl group into an alkene. In this context, a 2-formylpyridine-3-carbonitrile would be the key intermediate. The reaction of this aldehyde with a phosphorus ylide, such as methylidenetriphenylphosphorane, would yield the desired 2-ethenylpyridine-3-carbonitrile.

Alkene addition reactions, while less common for this specific transformation, could involve the addition of an organometallic reagent to a suitable precursor.

The dehydration of a 2-(1-hydroxyethyl)pyridine-3-carbonitrile intermediate presents a straightforward method for introducing the double bond. This precursor can be synthesized by the reduction of a 2-acetylpyridine-3-carbonitrile or by the addition of a methyl organometallic reagent to a 2-formylpyridine-3-carbonitrile. The subsequent elimination of water is typically acid-catalyzed.

Synthesis of the Pyridinecarbonitrile Core

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ynone, which could be adapted to produce substituted pyridine-3-carbonitriles.

A notable one-pot synthesis of polysubstituted pyridine-3-carbonitriles involves the reaction of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297). By carefully selecting the starting materials, this method can provide access to a variety of pyridinecarbonitrile derivatives.

The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridones, which can then be converted to the corresponding pyridines. This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.

Another approach involves the cyclization of acyclic precursors. For example, the reaction of β-aminocrotononitrile with an appropriate reaction partner can lead to the formation of the pyridine ring.

Nitrile Functional Group Introduction and Derivatization

The synthesis of 2-ethenylpyridine-3-carbonitrile hinges on the successful introduction of the carbonitrile (cyano) group at the C3 position of the pyridine ring. Several established methods for pyridine cyanation can be adapted for this purpose, each with its own set of advantages and challenges.

Introduction of the Nitrile Group:

A primary route for introducing a nitrile group is through the ammoxidation of a corresponding methyl-substituted precursor . In a process analogous to the industrial synthesis of 3-cyanopyridine (B1664610) from 3-picoline, a hypothetical 2-ethenyl-3-methylpyridine could be subjected to high-temperature, gas-phase reaction with ammonia (B1221849) and oxygen over a suitable catalyst. google.comjustia.com This method is advantageous for large-scale production but may lack the subtlety required for more complex, lab-scale syntheses.

Transition-metal-catalyzed cyanation of a pre-functionalized pyridine ring offers a more versatile approach. google.com A plausible precursor, such as 2-ethenyl-3-halopyridine, could undergo cyanation using various cyanide sources like potassium cyanide or zinc cyanide, often in the presence of a palladium or copper catalyst. wikipedia.org The Rosenmund-von Braun reaction, traditionally using copper(I) cyanide, or modern palladium-catalyzed methods could be employed. wikipedia.org

Direct C-H cyanation represents a more atom-economical strategy. mdpi.com Methodologies involving the activation of a C-H bond on the pyridine ring followed by reaction with a cyanating agent could theoretically be applied. For instance, a 2-vinylpyridine (B74390) substrate could be regioselectively cyanated at the C3 position, although controlling the regioselectivity against other positions (like C4 or C6) would be a significant challenge, likely requiring specific directing groups or catalyst systems. mdpi.comnih.gov

Another synthetic strategy involves building the cyanopyridine ring from acyclic precursors. The Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones which can be precursors to aromatic systems. researchgate.netwikipedia.org A more direct approach is the Guareschi-Thorpe reaction , which involves the multicomponent condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (B8463686) or cyanoacetamide, and an ammonia source to yield a substituted 2-pyridone-3-carbonitrile. nih.gov Subsequent manipulation of the pyridone and other substituents would be necessary to arrive at the target molecule.

Derivatization of the Nitrile Group:

Once 2-ethenylpyridine-3-carbonitrile is synthesized, the nitrile group serves as a versatile handle for further chemical modifications. The strong polarity and linear geometry of the nitrile group influence its reactivity. wikipedia.orgresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-ethenylpyridine-3-carboxylic acid. This transformation opens pathways to a variety of other functional groups, such as esters, amides, and acid chlorides.

Reduction: The nitrile group can be reduced to a primary amine (2-ethenyl-3-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This amine can then be used in a wide range of subsequent reactions, including amide bond formation or diazotization.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon, which after hydrolysis, yields ketones. This would allow for the introduction of a new carbon-carbon bond at the C3 position, leading to compounds like 2-ethenyl-3-acylpyridines.

Regioselective and Stereoselective Synthesis Approaches

Achieving the precise 2,3-disubstitution pattern of 2-ethenylpyridine-3-carbonitrile requires careful control over regioselectivity. Stereoselectivity, while not a factor for the parent compound, becomes crucial when considering the synthesis of its substituted derivatives.

Regioselective Approaches:

The primary challenge in synthesizing this molecule is installing the ethenyl and cyano groups at the correct positions without forming other isomers.

Synthesis from Pre-functionalized Pyridines: A highly regioselective route involves starting with a pyridine ring that already contains one of the functional groups in the correct position.

Vinylation of a 3-Cyanopyridine Derivative: A 2-halo-3-cyanopyridine could be subjected to a transition-metal-catalyzed cross-coupling reaction (e.g., Stille, Suzuki, or Heck coupling) with a vinylating agent like vinyltributylstannane or potassium vinyltrifluoroborate. This approach fixes the position of the cyano group and selectively introduces the vinyl group at C2.

Cyanation of a 2-Vinylpyridine Derivative: Conversely, starting with a 3-halo-2-vinylpyridine, a regioselective cyanation reaction could be performed. google.com The success of this route depends on the ability to selectively synthesize the halogenated 2-vinylpyridine precursor.

Multicomponent Reactions: Reactions like the Gewald synthesis, which typically produce 2-aminothiophenes, have been adapted for pyridine synthesis. researchgate.netwikipedia.orgorganic-chemistry.org A one-pot, four-component reaction of an appropriate aldehyde, malononitrile, a ketone, and ammonium acetate can yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives with defined regiochemistry. researchgate.netresearchgate.netorgchemres.org While this would introduce an amino group that needs subsequent removal or modification, the core 3-cyanopyridine structure is reliably formed.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, guided by directing groups. To achieve regioselective C-H vinylation of a 3-cyanopyridine, a directing group might be required to favor substitution at the C2 position. researchgate.net Similarly, for the C-H cyanation of 2-vinylpyridine, the inherent electronic properties of the ring or a directing group would need to favor the C3 position. mdpi.com

Stereoselective Approaches:

The vinyl group (-CH=CH₂) in the target compound does not have E/Z isomers. However, if substituted vinyl groups were to be introduced (e.g., a propenyl group), or if reactions were performed on the vinyl group, stereoselectivity would become a key consideration. For instance, a Rh(III)-catalyzed vinylic C-H cyanation reaction on a suitable precursor could potentially lead to specific stereoisomers of an analogous alkenyl nitrile. nih.gov Similarly, cycloaddition reactions involving the vinyl group would require stereochemical control. nih.govrsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic methodologies for 2-ethenylpyridine-3-carbonitrile are highly dependent on the optimization of reaction conditions and the choice of catalyst.

Optimization of Reaction Conditions:

Key parameters that are typically optimized include temperature, solvent, reaction time, and the nature and stoichiometry of reagents and bases. For multicomponent reactions leading to 2-amino-3-cyanopyridine cores, studies have shown that solvent-free conditions or the use of green solvents like water or ethanol (B145695) can be highly effective. researchgate.netorgchemres.org

The table below summarizes typical optimized conditions found in the literature for analogous pyridine syntheses, which would serve as a starting point for the synthesis of 2-ethenylpyridine-3-carbonitrile.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| Ammoxidation | 3-Picoline, NH₃, Air | Metal Oxide Catalyst | Gas Phase | 350-450 | - | >95 | google.com |

| Cyanation | 2-Halopyridine | KCN, Pd-catalyst | DMF | 120 | 12 | High | google.com |

| 4-Component | Aldehyde, Malononitrile, Ketone, NH₄OAc | Na₂CaP₂O₇ | Solvent-free | 80 | 0.2-0.5 | 84-94 | researchgate.net |

| Guareschi-Thorpe | Cyanoacetate, Dicarbonyl, (NH₄)₂CO₃ | (NH₄)₂CO₃ | Water | Reflux | 1-2 | 85-95 | nih.gov |

| C-H Cyanation | Purine, TMSCN | (CF₃CO)₂O | Acetonitrile | 25-80 | 12 | 80-95 | mdpi.com |

Catalyst Systems:

The choice of catalyst is paramount in modern pyridine synthesis, enabling transformations that would otherwise be difficult or impossible. Transition-metal catalysts are particularly prevalent. beilstein-journals.orgmdpi.com

Palladium (Pd): Widely used in cross-coupling reactions (Suzuki, Heck, Stille) to form the C-C bond for the vinyl group, and also for cyanation reactions.

Copper (Cu): Often used in cyanation reactions (Rosenmund-von Braun) and can catalyze multicomponent reactions for heterocycle synthesis.

Rhodium (Rh) and Iridium (Ir): These are prominent in C-H activation/functionalization reactions, such as direct vinylation or cyanation of the pyridine ring. nih.govresearchgate.net

Iron (Fe), Nickel (Ni), Cobalt (Co): These earth-abundant metals are increasingly used as more sustainable alternatives to precious metals for various cyclization and coupling reactions. mdpi.com

In addition to homogeneous metal catalysts, heterogeneous and nanocatalyst systems are gaining traction due to their high efficiency and ease of recovery and reuse. For the synthesis of 2-amino-3-cyanopyridines, various novel catalysts have been developed, as shown in the table below.

| Catalyst System | Catalyst Type | Reaction | Advantages | Ref |

| Fe₃O₄@MCM-41/Melamine | Magnetic Nanocatalyst | 4-Component Synthesis of 2-Amino-3-cyanopyridines | Reusable, water as solvent, high yield | researchgate.net |

| Poly N,N-dimethylaniline-formaldehyde on Fe₃O₄ | Magnetic Nanoparticle | 4-Component Synthesis of 2-Amino-3-cyanopyridines | Efficient, reusable, high yield | researchgate.net |

| Fe₃O₄@THAM-Mercaptopyrimidine | Magnetic Nanocatalyst | 4-Component Synthesis of 2-Amino-3-cyanopyridines | Solvent-free, reusable, high stability | orgchemres.org |

| Na₂CaP₂O₇ (DIPH) | Diphosphate Nanostructure | 4-Component Synthesis of 2-Amino-3-cyanopyridines | Solvent-free, short reaction times | researchgate.net |

The development of these advanced catalyst systems is crucial for creating efficient, selective, and environmentally benign synthetic routes toward complex pyridine derivatives like 2-ethenylpyridine-3-carbonitrile.

Advanced Spectroscopic and Structural Characterization of 2 Ethenylpyridine 3 Carbonitrile

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Further experimental research and publication are required to fully characterize 2-Ethenylpyridine-3-carbonitrile and populate these analytical fields.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The structural parameters of related compounds, such as those detailed in the table below, provide a basis for predicting the bond lengths and angles within the 2-Ethenylpyridine-3-carbonitrile molecule.

Table 1: Representative Crystallographic Data for Related Pyridine (B92270) Derivatives

| Compound | Space Group | Key Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Pna2₁ | 6.1 (2) | nih.gov |

| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Pna2₁ | 5.2 (2) | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For 2-Ethenylpyridine-3-carbonitrile, the UV-Vis spectrum is expected to be characterized by absorptions arising from π-π* transitions within the conjugated system, which includes the pyridine ring and the ethenyl group, as well as n-π* transitions associated with the nitrogen atom of the pyridine ring. The nitrile group, being a strong electron-withdrawing group, is likely to influence the energy of these transitions.

The absorption spectra of similar pyridine derivatives often exhibit strong bands in the UV region. researchgate.netresearchgate.net For example, ruthenium(II) complexes with bipyridine ligands, which share the pyridine chromophore, display intense absorption bands in the 400-500 nm range, attributed to metal-to-ligand charge-transfer (MLCT) transitions, in addition to ligand-centered transitions at shorter wavelengths. researchgate.net While 2-Ethenylpyridine-3-carbonitrile lacks a metal center, the principles of electronic transitions in the pyridine ring remain relevant. The conjugation between the vinyl group and the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Photoluminescence spectroscopy provides information about the emission of light from excited electronic states. Many pyridine-carbonitrile derivatives are known to be photoluminescent. rsc.org The emission properties, including the wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For some pyridine derivatives, emission can be observed from a triplet excited state, leading to phosphorescence. rsc.org The presence of the cyano group can influence the photoluminescence quantum yield. rsc.org Detailed photophysical studies on related systems have shown that the emission spectra can be sensitive to solvent polarity and the presence of quenchers. researchgate.net

Table 2: Photophysical Data for a Related Pyridine Derivative

| Compound | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Reference |

|---|

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods such as cyclic voltammetry (CV) are employed to study the redox properties of molecules, providing information on oxidation and reduction potentials. The electrochemical behavior of 2-Ethenylpyridine-3-carbonitrile will be dictated by the pyridine ring, which can undergo reduction, and potentially the vinyl group.

Studies on the electrochemical reduction of pyridinium (B92312) cations have shown that the process is often irreversible and can be influenced by the electrode material and the presence of other species in the solution. researchgate.net The reduction of pyridine derivatives typically occurs at negative potentials. nih.gov The presence of the electron-withdrawing nitrile group at the 3-position is expected to make the reduction of the pyridine ring in 2-Ethenylpyridine-3-carbonitrile occur at a less negative potential compared to unsubstituted pyridine.

The electrochemical response of related polypyridine ligands has been studied in detail, often in the context of their metal complexes. nih.gov These studies reveal that the ligands themselves possess distinct redox properties. The cyclic voltammograms of such compounds can show reversible or irreversible waves corresponding to the addition or removal of electrons from the molecular orbitals. For 2-Ethenylpyridine-3-carbonitrile, a cyclic voltammetry experiment would likely reveal an irreversible reduction peak corresponding to the formation of a radical anion, which may then undergo further reactions. researchgate.net The oxidation of the molecule, likely involving the vinyl group or the pyridine ring, would occur at positive potentials.

Table 3: Electrochemical Data for a Related Pyridine Compound

| Compound/System | Redox Process | Potential (V) | Notes | Reference |

|---|

Reactivity and Chemical Transformations of 2 Ethenylpyridine 3 Carbonitrile

Reactions at the Ethenyl Moiety

The vinyl group of 2-ethenylpyridine-3-carbonitrile is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent pyridine (B92270) ring and the cyano group. This activation also influences its behavior in oxidation, reduction, and polymerization reactions.

The electron-deficient nature of the double bond in the ethenyl group facilitates the addition of nucleophiles. This reactivity is analogous to that observed in other 2-vinylpyridine (B74390) derivatives. wikipedia.org Nucleophiles such as amines, alcohols, and thiols can add across the double bond, typically in a Michael-type fashion. For instance, treatment of 2-vinylpyridine with various amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.com Similarly, methoxide (B1231860) can add to 2-vinylpyridine to form 2-(2-methoxyethyl)pyridine. wikipedia.org

In the case of 2-ethenylpyridine-3-carbonitrile, the presence of the additional electron-withdrawing cyano group at the 3-position would be expected to further enhance the electrophilicity of the ethenyl group, making it even more reactive towards nucleophiles. The general scheme for such a reaction would involve the attack of a nucleophile on the β-carbon of the ethenyl group, with subsequent protonation of the resulting carbanion.

A study on 2-chloro-4-vinylpyrimidine derivatives, which share a similar activated vinyl group on a heterocyclic ring, demonstrated that nucleophilic addition to the vinyl group can occur selectively even in the presence of other reactive sites like a chloro substituent. mdpi.com This suggests that for 2-ethenylpyridine-3-carbonitrile, nucleophilic addition at the ethenyl moiety can be a highly chemoselective process.

Table 1: Examples of Nucleophilic Addition to Vinylpyridines

| Nucleophile | Product with 2-Vinylpyridine | Reference |

| Methanol | 2-(2-Methoxyethyl)pyridine | wikipedia.org |

| Ethylamine | N-Ethyl-2-(pyridin-2-yl)ethan-1-amine | mdpi.com |

| Indole | 2-(Indol-3-yl)ethylpyridine | mdpi.com |

This table presents data for 2-vinylpyridine as a proxy for the reactivity of 2-ethenylpyridine-3-carbonitrile.

The ethenyl group of 2-ethenylpyridine-3-carbonitrile can undergo both oxidation and reduction. Oxidation can target the double bond or the pyridine nitrogen. For instance, pyridine derivatives can be oxidized to their corresponding N-oxides using reagents like hydrogen peroxide in the presence of a suitable catalyst. rsc.org While specific oxidation of the ethenyl group in 2-ethenylpyridine-3-carbonitrile is not extensively documented, analogous reactions on other vinyl-substituted aromatics suggest that epoxidation or oxidative cleavage of the double bond are possible under appropriate conditions.

Reduction of the ethenyl group is a more commonly documented transformation for vinylpyridines. Catalytic hydrogenation is an effective method to saturate the vinyl double bond. For example, the reductive coupling of 2-vinylpyridines with imines can be achieved via rhodium-catalyzed hydrogenation, leading to the formation of new C-C bonds. acs.org In this process, the vinyl group is effectively reduced. The reduction is typically performed using hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium. acs.orglibretexts.org

Table 2: Reduction of Vinylpyridines

| Reagent | Product with 2-Vinylpyridine | Conditions | Reference |

| H₂/Rh catalyst | 2-Ethylpyridine | Ambient temperature and pressure | acs.org |

| H₂/Pd catalyst | 2-Ethylpyridine | Raised temperature and pressure | libretexts.org |

This table illustrates typical reduction conditions for vinylpyridines, which are expected to be applicable to 2-ethenylpyridine-3-carbonitrile.

Vinylpyridines are known to readily undergo polymerization and copolymerization. wikipedia.org 2-Vinylpyridine can be polymerized using radical, cationic, or anionic initiators. wikipedia.org The resulting poly(2-vinylpyridine) has various industrial applications. Given this tendency, it is highly probable that 2-ethenylpyridine-3-carbonitrile can also act as a monomer for homopolymerization and as a comonomer in copolymerization reactions.

The presence of the nitrile group could influence the polymerization characteristics, potentially affecting the reactivity of the monomer and the properties of the resulting polymer. A study on the copolymerization of acrylonitrile (B1666552) with 2-ethenylpyridine demonstrated that these monomers can be successfully copolymerized. researchgate.net This suggests that 2-ethenylpyridine-3-carbonitrile could be a valuable monomer for creating copolymers with tailored properties, for example, by copolymerizing it with monomers like styrene (B11656), butadiene, or methyl methacrylate (B99206). wikipedia.orgsapub.org

The polymerization of vinylpyridines can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN). researchgate.netsapub.org The reaction conditions, including temperature and solvent, can be controlled to manage the polymerization process. google.comrsc.org

Transformations of the Nitrile Group

The carbonitrile group at the 3-position of the pyridine ring is a versatile functional group that can be converted into a variety of other nitrogen-containing functionalities.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The hydrolysis of cyanopyridines has been studied, and the reaction can often be controlled to selectively produce one of these products. For example, the hydrolysis of 3-cyanopyridine (B1664610) can yield nicotinamide (B372718) or nicotinic acid depending on the reaction conditions. google.comresearchgate.net

The hydrolysis of 2-ethenylpyridine-3-carbonitrile would be expected to proceed similarly. Treatment with a strong acid or base would likely convert the nitrile group to a carboxylic acid (2-ethenylpyridine-3-carboxylic acid) or an amide (2-ethenylpyridine-3-carboxamide). The choice of reaction conditions, such as temperature and the concentration of the acid or base, would be crucial in determining the final product. google.com For instance, the hydrolysis of 3-cyanopyridine in high-temperature liquid water has been shown to be a consecutive first-order reaction, proceeding through the amide intermediate. researchgate.net

Table 3: Hydrolysis of Cyanopyridines

| Starting Material | Reagents/Conditions | Major Product | Reference |

| 3-Cyanopyridine | NaOH, 120-170 °C | Isonicotinamide | google.com |

| 3-Cyanopyridine | High-temperature liquid water | Nicotinic acid and Nicotinamide | researchgate.net |

| 2-Cyanopyridine | Flow tube reactor, <135 °C | Picolinamide/Picolinic acid | google.com |

This table provides examples of hydrolysis reactions for cyanopyridines, which serve as models for the expected reactivity of the nitrile group in 2-ethenylpyridine-3-carbonitrile.

The nitrile group is a precursor to a range of other nitrogen-containing functional groups. One of the most common transformations is its reduction to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org The reduction of a nitrile on a pyridine ring would yield the corresponding aminomethylpyridine derivative. For 2-ethenylpyridine-3-carbonitrile, this reaction would produce (2-ethenylpyridin-3-yl)methanamine.

Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is an effective method for nitrile reduction. libretexts.org It is important to note that this reaction can sometimes lead to the formation of secondary and tertiary amines as byproducts. acsgcipr.org Other reagents, such as ammonia (B1221849) borane, have also been shown to effectively reduce nitriles to primary amines. organic-chemistry.org

Beyond reduction, the nitrile group can participate in other transformations. For example, it can undergo addition reactions with organometallic reagents or be used in the synthesis of other heterocyclic systems. The specific reactivity would depend on the chosen reagents and reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in 2-ethenylpyridine-3-carbonitrile towards aromatic substitution is a complex balance of activating and deactivating influences from its substituents.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently an electron-deficient system due to the electronegative nitrogen atom, which significantly deactivates it towards electrophilic attack compared to benzene. nih.govescholarship.org This deactivation is further intensified by the presence of the strongly electron-withdrawing cyano group at the C-3 position. The ethenyl group at the C-2 position can exert both a weak electron-donating effect through resonance and an inductive electron-withdrawing effect. However, the combined deactivating effects of the ring nitrogen and the C-3 cyano group are dominant.

Consequently, electrophilic aromatic substitution on 2-ethenylpyridine-3-carbonitrile is expected to be extremely sluggish and require harsh reaction conditions. escholarship.org If substitution were to occur, it would be directed to the positions least deactivated by the nitrogen atom and the cyano group. The nitrogen atom deactivates the C-2, C-4, and C-6 positions most strongly. The cyano group at C-3 primarily deactivates the ortho (C-2, C-4) and para (C-6) positions. Therefore, any potential electrophilic attack would most likely occur at the C-5 position, which is meta to both the nitrogen and the cyano group, making it the least electron-poor carbon on the ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. nih.govyoutube.comwikipedia.org This is because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. nih.govwikipedia.org

In 2-ethenylpyridine-3-carbonitrile, the ring is activated towards nucleophilic attack. While the ethenyl group at C-2 may offer some steric hindrance, the primary focus for SNAr is often on the displacement of a suitable leaving group. Although the cyano group itself is not a typical leaving group in SNAr, its powerful electron-withdrawing nature significantly acidifies the ring protons and can activate other positions for nucleophilic attack or even be substituted under certain conditions.

Research on analogous compounds, such as 2-alkenyl-3-nitropyridines, provides significant insight. Studies have shown that the nitro group at the C-3 position, which is also a strong electron-withdrawing group, can be selectively substituted by sulfur nucleophiles (thiols) under mild conditions. nih.gov This occurs even in the presence of other potential leaving groups, such as halogens, at other positions. nih.gov

This suggests a high potential for the cyano group in 2-ethenylpyridine-3-carbonitrile to undergo nucleophilic substitution, particularly with soft nucleophiles. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the C-3 carbon, forming an intermediate that is stabilized by the ring nitrogen, followed by the elimination of the cyanide ion.

| Reactant Analog (2-Arylvinyl-3-nitropyridine) | Nucleophile | Product (Substitution at C-3) | Reference |

| 2-(4-chlorostyryl)-5-bromo-3-nitropyridine | Benzylthiol | 5-bromo-2-(4-chlorostyryl)-3-(benzylthio)pyridine | nih.gov |

| 2-methyl-3-nitro-5-(trifluoromethyl)pyridine | 4-chlorothiophenol | 2-methyl-3-((4-chlorophenyl)thio)-5-(trifluoromethyl)pyridine | nih.gov |

| 2-styryl-3-nitropyridine | Ethanethiol | 3-(ethylthio)-2-styrylpyridine | nih.gov |

This table presents data for the nucleophilic substitution of the nitro group in analogous 3-nitropyridine (B142982) compounds, suggesting a similar potential reactivity for the cyano group in 2-ethenylpyridine-3-carbonitrile.

Furthermore, the vinyl group itself can be a target for nucleophiles. In 2-vinylpyridine, nucleophiles readily add across the double bond in a Michael-type addition due to the electron-withdrawing effect of the adjacent pyridine ring. uni.lu This competing reaction pathway must be considered when planning nucleophilic transformations on 2-ethenylpyridine-3-carbonitrile.

Degradation Pathways and Thermal Stability

Thermal Stability:

The presence of the vinyl group is a key factor in the compound's stability. Vinyl-substituted aromatic compounds, including 2-vinylpyridine, are known to be susceptible to polymerization, especially when exposed to heat or light. uni.lunih.gov This process involves the radical or ionic polymerization of the vinyl group to form a long-chain polymer, and it represents a primary pathway of degradation. To prevent this, inhibitors are often added during storage. nih.gov

Degradation Pathways:

In the absence of specific studies, potential degradation pathways can be proposed based on general chemical principles and data from related structures.

Polymerization: As mentioned, the most likely degradation pathway under mild heating or UV exposure is the polymerization of the ethenyl group. uni.lunih.gov

Pyrolysis: At higher temperatures, more extensive degradation through pyrolysis would occur. Studies on the pyrolysis of related nitrogen heterocycles, like nicotine, show that the pyridine ring can cleave or undergo side-chain fragmentation. For 2-ethenylpyridine-3-carbonitrile, pyrolysis would likely involve a radical mechanism, leading to the homolytic cleavage of C-C and C-N bonds. researchgate.net This would result in a complex mixture of smaller volatile fragments. Potential products could include hydrogen cyanide (from the cyano group), ammonia, methane, and various aromatic and non-aromatic hydrocarbons. researchgate.net

Oxidative Degradation: In the presence of air or other oxidants, decomposition would be more complex, involving oxidation and combustion processes alongside pyrolysis. researchgate.net This would lead to the formation of oxides of carbon (CO, CO₂) and nitrogen (NOₓ), in addition to water and other partially oxidized products.

| Compound | Condition | Stability/Degradation Observation | Reference |

| 2-Vinylpyridine | Heat or Light | Liable to undergo polymerization. | uni.lunih.gov |

| Nitrogen-Rich Heterocyclic Esters | Inert Atmosphere (Pyrolysis) | Stable up to ~250 °C; decomposition proceeds via a radical mechanism involving C-C, C-N, and C-O bond cleavage. | researchgate.net |

| 3-Ethenylpyridine | Storage in Urine (-20°C to RT) | Stable for at least 30 days. | escholarship.org |

This table summarizes stability data for related compounds, providing context for the expected behavior of 2-ethenylpyridine-3-carbonitrile.

Computational and Theoretical Investigations of 2 Ethenylpyridine 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the fundamental properties of molecules like 2-ethenylpyridine-3-carbonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

The electronic structure of a molecule is pivotal in determining its chemical reactivity and photophysical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to this understanding. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions.

For analogous compounds like the isomers of vinylpyridine, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine these properties. researchgate.net It has been shown that the introduction of different functional groups can tune the electron distribution and the energy gap. rsc.org For instance, in a study of various substituted pyridines, the HOMO and LUMO energies were calculated to predict their electronic behavior. nih.gov The investigation of pyrrolic derivatives has also demonstrated that extending conjugation can decrease the HOMO-LUMO energy gap, which is a desirable trait for semiconductor materials. nih.gov

A similar theoretical approach for 2-ethenylpyridine-3-carbonitrile would involve geometry optimization followed by the calculation of its molecular orbitals. The presence of the electron-withdrawing cyano group and the π-conjugated ethenyl group is expected to significantly influence the charge distribution and the energies of the frontier orbitals. The nitrogen atom in the pyridine (B92270) ring further polarizes the molecule.

Table 1: Representative Calculated Electronic Properties of a Substituted Pyridine Analogue

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Note: The data in this table is illustrative and represents typical values obtained for a substituted pyridine molecule from DFT calculations. Actual values for 2-ethenylpyridine-3-carbonitrile would require specific computation. |

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions.

Studies on related vinylpyridines have shown excellent agreement between experimental and calculated vibrational frequencies when using DFT methods like B3LYP with appropriate basis sets. researchgate.net For these molecules, detailed vibrational assignments have been performed, correlating calculated frequencies with observed IR and Raman bands. researchgate.net The computational analysis of vibrational spectra for pyridine and its deuterated forms has also been extensively documented, providing a solid foundation for understanding the vibrational modes of substituted pyridines. cdnsciencepub.com

For 2-ethenylpyridine-3-carbonitrile, a theoretical vibrational analysis would predict the frequencies and intensities of its characteristic vibrational modes. These would include the C≡N stretching of the nitrile group, the C=C stretching of the ethenyl group, and various vibrations of the pyridine ring. Such predictions are crucial for the structural confirmation of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Pyridine Derivative

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | ~2230 |

| Ethenyl (C=C) | Stretching | ~1640 |

| Pyridine Ring | Ring Stretching | ~1600, ~1580 |

| C-H (Aromatic) | Stretching | ~3050-3100 |

| C-H (Vinylic) | Stretching | ~3020-3080 |

| Note: This table presents expected ranges for vibrational frequencies based on known data for related compounds. Precise values for 2-ethenylpyridine-3-carbonitrile would be obtained from specific DFT calculations. |

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. This is particularly useful for understanding the synthesis and reactivity of 2-ethenylpyridine-3-carbonitrile.

For example, the synthesis of this compound could involve reactions such as a Heck coupling to introduce the ethenyl group. Computational studies can model the entire catalytic cycle, identifying the energies of intermediates and transition states, thus providing insights into the reaction's feasibility and kinetics. Similarly, the reactivity of the cyano and ethenyl groups in subsequent reactions can be explored. Computational analysis of the Diels-Alder dimerization of acrolein, a related conjugated system, has been used to predict regioselectivity based on frontier molecular orbital analysis. researchgate.net

By locating the transition state structures and calculating their activation energies, one can predict the most likely reaction pathways and understand the factors that control the reaction's outcome. This information is vital for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics and Force Field Simulations

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations using force fields are better suited for investigating the behavior of larger systems, such as the bulk material or solutions, over longer timescales.

MD simulations have been used to study the properties of polymers derived from vinylpyridines, such as poly(2-vinylpyridine). researchgate.net These simulations provide insights into the polymer's structure, dynamics, and interactions with solvents or other molecules. For 2-ethenylpyridine-3-carbonitrile, MD simulations could be employed to study its behavior in different solvent environments, its aggregation properties, and its potential to form polymeric materials. The development of coarse-grained models for polymers with hydrogen bonding capabilities, such as poly(4-vinylphenol) and poly(2-vinylpyridine), demonstrates the utility of MD in understanding complex systems. researchgate.net

In Silico Screening and Computational Design for Desired Properties

In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential to exhibit a desired property, such as biological activity. This approach can significantly accelerate the discovery of new functional molecules.

Derivatives of cyanopyridine have been the subject of in silico screening for various applications, including their potential as anticancer agents. researchgate.netnih.govmdpi.com These studies often involve molecular docking simulations to predict how the molecules bind to a specific protein target. For instance, novel 3-cyanopyridine (B1664610) derivatives have been evaluated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). researchgate.net The binding affinity and interaction patterns with the active site of the protein are calculated to prioritize compounds for synthesis and experimental testing.

2-Ethenylpyridine-3-carbonitrile and its virtual derivatives could be screened in silico for their potential as pharmaceuticals, agrochemicals, or materials with specific electronic properties. By systematically modifying the structure and calculating the relevant properties, computational design can guide the synthesis of new compounds with optimized performance.

Analysis of Non-Covalent Interactions and Charge Transfer Phenomena

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the structure and properties of molecular crystals and biological systems. nih.gov The analysis of these interactions is essential for understanding the supramolecular chemistry of 2-ethenylpyridine-3-carbonitrile.

Furthermore, the interplay between the electron-donating and electron-withdrawing groups in 2-ethenylpyridine-3-carbonitrile can lead to interesting charge transfer phenomena. These can be studied computationally by analyzing the molecular orbitals and the charge distribution in both the ground and excited states. Understanding these charge transfer characteristics is particularly important for applications in electronics and photonics.

Applications of 2 Ethenylpyridine 3 Carbonitrile in Advanced Materials and Chemical Technologies

Functional Polymer and Copolymer Development

The presence of a polymerizable vinyl group allows 2-Ethenylpyridine-3-carbonitrile to be readily incorporated into polymer chains, either as a homopolymer or as a comonomer with other vinyl monomers. The resulting polymers possess unique characteristics imparted by the pyridine (B92270) and nitrile functionalities.

Synthesis of Specialty Polymers for Diverse Applications

Homopolymers of 2-Ethenylpyridine-3-carbonitrile, or copolymers where it is a major component, can be synthesized through various polymerization techniques, including radical, anionic, and controlled radical polymerization methods. These polymers are considered "specialty" due to the functional groups appended to the polymer backbone. The pyridine nitrogen can act as a site for quaternization, hydrogen bonding, or metal coordination, making the polymers responsive to pH changes or capable of forming complexes with metal ions. The nitrile group, with its strong dipole moment, enhances the polymer's thermal stability and influences its solubility and dielectric properties.

These specialty polymers find potential use in a range of applications. For instance, their ability to interact with acidic substances makes them suitable for use in specialty coatings for adhesion enhancement on acidic substrates and in ion-exchange resins for chemical separation processes. polysciences.com The incorporation of the polar nitrile group can also improve the compatibility of the polymer in blends with other polar polymers. polysciences.com

Fabrication of Cross-Linked and Functional Copolymers

2-Ethenylpyridine-3-carbonitrile is a valuable monomer for the fabrication of cross-linked and functional copolymers. Cross-linking, the process of forming covalent bonds between polymer chains, can be achieved through various methods. libretexts.org The pyridine and nitrile groups within the polymer structure derived from this monomer can serve as reactive sites for post-polymerization modification and cross-linking.

For example, the pyridine nitrogen can be utilized in cross-linking reactions, or the nitrile groups can be hydrolyzed to carboxylic acids, which can then participate in condensation reactions to form a cross-linked network. This extensive cross-linking leads to the formation of a rigid, three-dimensional network structure, imparting increased hardness, rigidity, and higher melting points to the material. libretexts.org

Functional copolymers can be synthesized by copolymerizing 2-Ethenylpyridine-3-carbonitrile with other monomers, such as styrene (B11656), acrylates, or other vinyl compounds. wikipedia.org This approach allows for the precise tuning of the copolymer's properties. For instance, copolymerization with a hydrophobic monomer like styrene can lead to the formation of amphiphilic block copolymers, which can self-assemble into various nanostructures in solution. The properties of these copolymers, such as their glass transition temperature and solubility, can be tailored by adjusting the comonomer ratio. acs.org

Below is an interactive data table showcasing hypothetical properties of copolymers of 2-Ethenylpyridine-3-carbonitrile (2-EP3C) with Styrene.

| Mole % of 2-EP3C | Glass Transition Temperature (°C) | Solubility Parameter (MPa1/2) | Application |

|---|---|---|---|

| 10 | 115 | 19.5 | Thermoplastic Elastomer |

| 30 | 128 | 20.8 | Compatibilizer |

| 50 | 145 | 22.1 | Gas Separation Membrane |

| 70 | 162 | 23.4 | Ion-Exchange Resin |

| 90 | 178 | 24.7 | High-Temperature Dielectric |

Components in Organic Electronic and Optoelectronic Materials

The conjugated system of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile group, makes 2-Ethenylpyridine-3-carbonitrile a compelling candidate for use in organic electronic and optoelectronic materials. These materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design of π-Conjugated Systems for Photovoltaics

In the realm of organic photovoltaics, there is a continuous search for new materials to improve power conversion efficiencies. academie-sciences.frtue.nl π-conjugated polymers are central to these devices, acting as the light-absorbing and charge-transporting layer. nih.gov The electronic properties of these polymers, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for device performance. rsc.org

The incorporation of pyridine units into conjugated polymers is a known strategy to modify these energy levels. rsc.org By introducing 2-Ethenylpyridine-3-carbonitrile into a conjugated polymer backbone, it is possible to lower both the HOMO and LUMO levels due to the electron-deficient nature of the pyridine-3-carbonitrile (B1148548) moiety. This can lead to a higher open-circuit voltage in a photovoltaic device. The general architecture of a bulk heterojunction solar cell often involves blending a p-type conjugated polymer with an n-type fullerene derivative. hongik.ac.kr

Tuning of Optical and Electronic Properties in Advanced Materials

The ability to tune the optical and electronic properties of materials is crucial for their application in advanced technologies. Pyridine-containing polymers and small molecules are known to be useful as electron-transporting materials in OLEDs. rsc.orgresearchgate.net The introduction of a nitrile group, a strong electron-withdrawing group, further enhances the electron-accepting character of the pyridine ring.

Polymers or molecules containing the 2-ethenylpyridine-3-carbonitrile unit could exhibit tailored charge transport properties. The polarity of charge transport in organic field-effect transistors (OFETs) can be switched from p-type to n-type by adjusting the energy levels of the materials. rsc.org The electrical conductivity of copolymers can also be influenced by the composition; for instance, copolymers of 4-vinylpyridine (B31050) have shown conductivities in the range of 10⁻⁹ to 10⁻⁸ S/cm. researchgate.net The presence of the 2-ethenylpyridine-3-carbonitrile moiety is expected to influence these properties significantly.

The following interactive data table illustrates the hypothetical electronic properties of a series of donor-acceptor copolymers where 2-Ethenylpyridine-3-carbonitrile (A) is the acceptor unit and a generic donor unit (D) is varied.

| Copolymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |

|---|---|---|---|---|

| D1-A | -5.4 | -3.2 | 2.2 | Organic Photovoltaic (Donor) |

| D2-A | -5.8 | -3.5 | 2.3 | Organic Field-Effect Transistor (p-type) |

| D3-A | -6.1 | -3.8 | 2.3 | Electron Transport Layer (OLED) |

| D4-A | -5.6 | -3.9 | 1.7 | Near-IR Absorber (Photodetector) |

Role in Sensing Technologies

Pyridine derivatives are widely recognized for their application in chemical sensing due to the ability of the pyridine nitrogen to act as a binding site for various analytes, including metal ions and protons. nih.govmdpi.comresearchgate.netarkat-usa.org This interaction can lead to a measurable change in the optical or electronic properties of the molecule, forming the basis of a sensor. mdpi.com

The 2-Ethenylpyridine-3-carbonitrile molecule, with its accessible nitrogen lone pair and the potential for the nitrile group to participate in intermolecular interactions, is a promising candidate for the development of novel chemosensors. The vinyl group allows for its immobilization onto surfaces or incorporation into polymer matrices, which is often a requirement for practical sensor devices.

The sensing mechanism could rely on changes in fluorescence, absorbance, or electrochemical response upon binding of an analyte. For example, coordination of a metal ion to the pyridine nitrogen could quench or enhance the fluorescence of the molecule. Similarly, the interaction could perturb the electronic structure of the conjugated system, leading to a color change (chromism) or a shift in its redox potential. The specific design of sensors based on this molecule would depend on the target analyte and the desired sensing modality.

Development of Chemoresistive and Surface Acoustic Wave (SAW) Sensors

The functional groups within 2-ethenylpyridine-3-carbonitrile make it a promising candidate for the creation of sensitive and selective chemical sensors. Polymers derived from vinylpyridine monomers, such as poly(2-vinylpyridine), are foundational in the development of various sensing devices. mdpi.compolysciences.comscipoly.com These polymers can be integrated into chemoresistive and Surface Acoustic Wave (SAW) sensors, where interactions with target analytes induce a measurable change in electrical resistance or wave propagation characteristics.

The pyridine nitrogen atom can act as a binding site for acidic gases or metal ions, while the nitrile group's polarity can influence interactions with polar organic molecules. mdpi.comontosight.ai For instance, copolymers of poly-2-vinyl pyridine with acrylonitrile (B1666552) have been utilized in sensors designed to detect nitro-aromatic compounds, which are components of high-energy explosives. glamsham.com The incorporation of 2-ethenylpyridine-3-carbonitrile into such polymer matrices could enhance sensor performance by introducing additional specific interaction sites. The vinyl group allows for straightforward polymerization, enabling the creation of thin, uniform films essential for sensor fabrication.

Research into luminescent oxygen sensors has also leveraged vinylpyridine-containing metal complexes. nih.gov An iridium complex featuring a vinylpyridine ligand was covalently bonded to a polymer matrix, demonstrating improved sensitivity and response times for oxygen detection. nih.gov This approach highlights the potential for 2-ethenylpyridine-3-carbonitrile to be used in creating polymer-bound sensors, where the luminophore or active sensing element is an integral part of the material structure.

Table 1: Performance of a Tri-layer Polymer Matrix Sensor for Nitroaromatic Chemicals

| Feature | Performance Metric |

| Analyte | Picric Acid (a model nitroaromatic chemical) |

| Sensor Composition | Poly-2-vinyl pyridine with acrylonitrile (P2VP-Co-AN) and Copolysulfone of cholesterol methacrylate (B99206) with hexane (B92381) (PCHMASH) |

| Detection Principle | Change in impedance (AC resistance) |

| Response Time | A few seconds |

| Operating Temperature | Room temperature |

| Reversibility | The sensor is reversible in nature. |

This table is based on data for a sensor utilizing a copolymer of poly-2-vinyl pyridine with acrylonitrile, a structurally related polymer. glamsham.com

Applications as an Environmental Chemical Tracer

An effective environmental tracer must be unique to the source it is tracking, detectable at low concentrations, and its environmental fate should be reasonably well understood. nih.govwrc.org.zaqub.ac.ukmdpi.com While pyridine itself is found in the environment from industrial and agricultural activities and is biodegradable, specific substituted pyridines can serve as tracers for particular sources. researchgate.nettandfonline.com

A notable example is 3-ethenylpyridine (3-EP), an isomer of the title compound, which is a major pyrolysis product of nicotine. nih.gov Due to its high specificity for tobacco smoke, 3-EP has been extensively used as an environmental tracer for secondhand smoke. nih.gov This application is predicated on the ability to detect very low levels of 3-EP in the air, distinguishing tobacco smoke from other pollution sources. Recently, methods have been developed to measure 3-EP in human urine, further solidifying its role as a biomarker of tobacco exposure. nih.govescholarship.org

Although there is no specific documentation of 2-ethenylpyridine-3-carbonitrile being used as an environmental tracer, the principles demonstrated by 3-EP suggest its potential. If 2-ethenylpyridine-3-carbonitrile were found to be a unique byproduct of a specific industrial process, it could theoretically be employed as a tracer for emissions from that source. The development of highly sensitive analytical methods, such as the one validated for pyridine detection in animal tissues and sediments, would be a prerequisite for such applications. thefishingdaily.comwww.gov.uk The criteria for an ideal tracer include being ubiquitous in the medium of interest (e.g., dust), unique to that medium, and measurable as a biomarker. nih.gov

Catalysis and Organocatalysis Utilizing Pyridinecarbonitrile Derivatives

Pyridine and its derivatives are cornerstones of catalysis, serving as ligands for transition metals and as organocatalysts themselves. researchgate.netresearchgate.net The electronic properties of the pyridine ring can be finely tuned by substituents, which in turn influences the activity of the catalytic system. The electron-withdrawing nature of the nitrile group in pyridinecarbonitrile derivatives makes the pyridine nitrogen less basic, which can be advantageous in certain catalytic cycles by modifying the lability and reactivity of a metal center.

Palladium(II) complexes with substituted pyridine ligands have shown efficacy as catalysts in important cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org The catalytic activity of these complexes is influenced by the electronic nature of the substituents on the pyridine ring. acs.org While specific studies on 2-ethenylpyridine-3-carbonitrile as a ligand were not noted, its structure suggests it could modulate catalytic activity in a predictable manner.

In the realm of organocatalysis, pyridine-based catalysts are valued for their ability to act as nucleophiles or bases. researchgate.net The dearomatization of pyridinium (B92312) salts, a powerful strategy for synthesizing valuable dihydropyridines, can be achieved through organocatalytic methods. rsc.orgnih.govmdpi.com For example, the enantioselective synthesis of 1,4-dihydropyridines has been accomplished by the addition of enolates to pyridinium salts bearing an electron-withdrawing group, such as a cyano group. rsc.org This highlights the critical role that the nitrile substituent plays in activating the pyridine ring toward nucleophilic attack. The presence of both the activating nitrile group and a polymerizable vinyl handle in 2-ethenylpyridine-3-carbonitrile opens possibilities for creating recyclable, polymer-supported organocatalysts.

Table 2: Suzuki-Miyaura Coupling Catalyzed by a Pd(II) Complex with a Pyridine Ligand

| Parameter | Condition / Result |

| Model Reaction | 4'-bromoacetophenone + Phenylboronic acid |

| Catalyst Precursor | Complex 2c [Pd(L)Cl2 type] |

| Optimal Base | K3PO4 |

| Optimal Solvent | Toluene |

| Temperature | 80 °C |

| Product Yield | >90% for a majority of tested catalysts |

This table summarizes optimized conditions and results for a Suzuki-Miyaura reaction catalyzed by a representative palladium complex with a substituted pyridine ligand. acs.org

Advanced Synthetic Intermediate in Complex Molecule Construction

The dual functionality of 2-ethenylpyridine-3-carbonitrile makes it a highly valuable intermediate in the synthesis of complex organic molecules. The vinyl group and the nitrile group offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular framework.

The vinyl group can participate in a wide array of transformations. It can be a key component in polymerization reactions, as discussed previously, or undergo addition reactions. A particularly powerful transformation is the Diels-Alder reaction, where the vinylpyridine can act as a dienophile, leading to the rapid construction of complex polycyclic systems. It can also undergo hydroboration-oxidation to yield an alcohol, or ozonolysis to produce an aldehyde, providing entry into a host of other functional group manipulations. The synthesis of 2-vinylpyridine (B74390) itself often proceeds through the dehydration of 2-hydroxyethylpyridine, which is formed from 2-methylpyridine (B31789) and formaldehyde. chemicalbook.com

The nitrile group is one of the most versatile functional groups in organic synthesis. ontosight.ai It can be hydrolyzed to a carboxylic acid or an amide, providing a handle for peptide couplings or further derivatization. google.com Reduction of the nitrile group yields a primary amine, a key functional group in many biologically active molecules and a building block for further synthetic operations. The nitrile group can also direct ortho-lithiation, allowing for the introduction of other substituents onto the pyridine ring, or participate in cycloaddition reactions to form other heterocyclic systems. The synthesis of 2-amino-3,5-dicarbonitrile pyridine derivatives has been achieved through multi-component reactions, showcasing the utility of the cyanopyridine motif. nih.gov

The strategic combination of these reactive sites allows 2-ethenylpyridine-3-carbonitrile to serve as a linchpin in convergent synthetic strategies, where different parts of a complex molecule are synthesized separately and then joined together. The pyridine core itself is a privileged structure in medicinal chemistry, and the ability to elaborate its structure in multiple, controlled ways makes this compound a powerful tool for the discovery of new pharmaceuticals and functional materials. ontosight.ainih.gov

Future Research Directions and Emerging Trends for 2 Ethenylpyridine 3 Carbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for producing 2-ethenylpyridine-3-carbonitrile is a critical research frontier. Current synthetic protocols often present challenges related to harsh conditions, waste generation, and cost. Future efforts will prioritize green chemistry principles to create more sustainable pathways. nih.gov

Emerging synthetic strategies include:

Catalytic C-H Activation: Direct C-H vinylation of a pyridine-3-carbonitrile (B1148548) precursor offers a highly atom-economical route, minimizing waste by forming C-C bonds directly without pre-functionalized starting materials. Research will focus on designing selective and robust catalysts, particularly those based on earth-abundant metals, to make this process industrially viable.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. acs.org Developing a flow-based synthesis would represent a significant step towards efficient and sustainable production of 2-ethenylpyridine-3-carbonitrile.

Biocatalysis: Leveraging enzymes or whole-cell systems offers a green alternative for synthesis under mild, aqueous conditions. nih.gov Future work may involve screening for novel enzymes or engineering existing ones to catalyze the formation of this specific molecule with high precision and efficiency.

| Methodology | Key Advantages | Primary Research Focus |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Development of selective, low-cost, earth-abundant metal catalysts. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Discovery and engineering of specific enzymes for the target transformation. |

Integration into Multi-Stimuli Responsive Materials

The distinct functional groups within 2-ethenylpyridine-3-carbonitrile make it an exemplary candidate for creating multi-stimuli responsive materials—polymers and structures that change their properties in response to multiple environmental triggers. rsc.orgmdpi.com The pyridine (B92270) moiety is sensitive to pH, while the nitrile group can coordinate with metal ions and be chemically transformed. The vinyl group allows for its incorporation into various polymer architectures.

Future applications in this domain will explore:

Smart Copolymers: By polymerizing 2-ethenylpyridine-3-carbonitrile with other responsive monomers (e.g., temperature-sensitive N-isopropylacrylamide), researchers can design materials that react to a combination of stimuli, such as pH and temperature. nih.govmdpi.com This could lead to highly specific and controllable systems for applications like targeted drug delivery or smart coatings. rsc.org

Dynamic Metal-Organic Frameworks (MOFs): The pyridine and nitrile groups can act as coordinating ligands to build novel MOFs. These frameworks could exhibit dynamic structural changes in response to guest molecules or external stimuli, making them suitable for advanced sensing, catalysis, or controlled release applications.

Supramolecular Assemblies: The non-covalent interactions enabled by the functional groups, including hydrogen bonding and metal coordination, can be used to construct self-assembling systems. These materials could be designed to assemble or disassemble in response to specific triggers, a desirable feature for regenerative medicine and adaptive electronics.

High-Throughput Screening and Machine Learning for Material Discovery

The sheer number of potential materials that can be created from 2-ethenylpyridine-3-carbonitrile and its derivatives makes traditional one-at-a-time experimentation inefficient. digitellinc.com High-throughput screening (HTS) and machine learning (ML) are emerging as transformative tools to navigate this vast chemical space and accelerate the discovery of new functional materials. medium.comacs.org

Key trends in this area include:

Automated Synthesis and Screening: Robotic platforms can rapidly synthesize and test large libraries of polymers in parallel, systematically varying monomer ratios and reaction conditions. pnnl.gov This high-throughput approach allows for the efficient identification of materials with desired properties from a large pool of candidates. mit.edu

Predictive Modeling with Machine Learning: ML algorithms can be trained on existing data to build models that predict the properties of yet-to-be-synthesized polymers. acs.orgacs.org By inputting molecular structures, these models can forecast characteristics like pH-responsiveness, thermal stability, or binding affinity, guiding researchers to the most promising candidates and reducing experimental workload. digitellinc.commedium.com For instance, an ML model could screen thousands of virtual pyridine-based polymers to identify those with the highest predicted adsorption capacity for a specific ion. acs.org

Generative and Evolutionary Algorithms: Advanced ML techniques, including generative models and genetic algorithms, can propose entirely new polymer structures with optimized properties. acs.orgmit.edu These methods can explore non-intuitive designs that might be overlooked by human researchers, pushing the boundaries of material performance. mit.edu

Detailed Investigation of Complex Reaction Networks

A fundamental understanding of the reaction mechanisms involving 2-ethenylpyridine-3-carbonitrile is essential for precise control over material synthesis and function. The interaction between its three functional groups can lead to complex and competing reaction pathways that must be navigated.

Future research will focus on:

Advanced Mechanistic Studies: A combination of kinetic analysis, in-situ spectroscopy, and computational modeling will be used to unravel the intricate details of polymerization and modification reactions. This knowledge is crucial for optimizing reaction conditions to achieve specific polymer architectures and functionalities.

Controlled Polymerization Techniques: Applying methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to 2-ethenylpyridine-3-carbonitrile will enable the synthesis of polymers with precisely controlled molecular weights, compositions, and architectures (e.g., block copolymers, star polymers). This level of control is paramount for high-performance applications.

Post-Polymerization Modification: The nitrile group is a versatile chemical handle that can be converted into other functional groups (e.g., amines, carboxylic acids, tetrazoles) after polymerization. Exploring and optimizing these modification reactions will vastly expand the range of properties and applications for materials derived from 2-ethenylpyridine-3-carbonitrile.

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethenylpyridine-3-carbonitrile derivatives, and what factors influence reaction efficiency?

Pyridine-3-carbonitrile derivatives are typically synthesized via multicomponent reactions involving malononitrile, aldehydes, and ammonia acetate under reflux conditions. For example, condensation of chalcones with malononitrile in methanol yields 2-amino-3-cyanopyridine derivatives . Key factors include solvent polarity (methanol enhances nucleophilicity), temperature control (reflux at 60–80°C), and catalyst choice (sodium ethoxide improves yield by deprotonating intermediates). Adjusting substituents on the aldehyde component can modulate steric and electronic effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing pyridine-3-carbonitrile derivatives?

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond lengths averaging 1.47 Å in pyridine-3-carbonitrile analogs) .

- NMR spectroscopy : NMR identifies aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ 4.5–5.5 ppm), while NMR confirms nitrile carbon signals at ~115–120 ppm .

- IR spectroscopy : Sharp peaks at ~2200 cm confirm the presence of the cyano group .

Advanced Research Questions

Q. How do computational docking studies predict the antimicrobial activity of pyridine-3-carbonitrile derivatives?

Molecular docking against dihydrofolate reductase (DHFR) reveals binding affinities (e.g., −9.67 kcal/mol for compound B3C). Key interactions include hydrogen bonding between the cyano group and Arg57 residue and π-π stacking of aromatic rings with Phe31 . Adjusting substituents at the 4- and 6-positions improves steric complementarity with the enzyme’s active site .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of pyridine-3-carbonitrile derivatives?

Side reactions often arise from incomplete cyclization or premature hydrolysis. For example, intermediates like β-alkoxy-β-ketoenamides may undergo retro-aldol cleavage under basic conditions, leading to undesired open-chain products. Optimizing reaction time (12–24 hours) and using anhydrous solvents minimize these pathways .

Q. How do structural modifications (e.g., fluorophenyl or naphthyl substituents) affect the antioxidant activity of pyridine-3-carbonitrile derivatives?

- Electron-withdrawing groups (e.g., −CF) enhance radical scavenging by stabilizing the transition state via resonance. For example, 2-amino-4-(3-fluorophenyl) analogs show IC values of 30.28 μM in DPPH assays .

- Bulky substituents (e.g., naphthyl groups) improve lipid peroxidation inhibition by increasing hydrophobic interactions with cell membranes .

Q. What strategies resolve contradictions in reported biological activity data for pyridine-3-carbonitrile analogs?

Discrepancies in IC values often stem from assay conditions (e.g., DPPH concentration variations) or impurities. Validating purity via HPLC (>95%) and standardizing assay protocols (e.g., fixed 100 μM DPPH concentration) improve reproducibility .

Methodological Guidelines

- For reaction optimization : Use a Design of Experiments (DoE) approach to evaluate solvent, temperature, and catalyst interactions .

- For crystallography : Employ SHELX-97 for structure refinement, ensuring R-factor values <0.07 for high reliability .

- For bioactivity assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and triplicate measurements to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.